Product packaging for 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE(Cat. No.:)

6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE

Cat. No.: B8807093
M. Wt: 285.68 g/mol
InChI Key: BFDDOTZWMOKUCD-UHFFFAOYSA-N
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Description

Historical Context of Nucleoside Analogues as Probes in Biochemical Pathways

The history of nucleoside analogues as research tools dates back to the mid-20th century. numberanalytics.com Initially developed with therapeutic applications in mind, such as antiviral and anticancer agents, their utility in basic research quickly became apparent. numberanalytics.comresearchgate.net The first antiviral nucleoside analogue, idoxuridine, was introduced in the 1960s to treat herpes simplex virus infections. numberanalytics.com This milestone spurred the synthesis of a vast number of analogues with modifications to the sugar moiety, the nucleobase, or both. nih.govnih.gov

Scientists discovered that these synthetic molecules could act as probes to dissect complex biochemical pathways. researchgate.net By mimicking natural nucleosides, they can interact with enzymes like polymerases and kinases, but their modified structures often lead to the inhibition of these enzymes or termination of nucleic acid chains. nih.gov This "imposter" mechanism has been instrumental in elucidating the mechanisms of DNA and RNA synthesis, DNA repair, and cellular signaling. Over decades, the strategic design and synthesis of these analogues have provided deep insights into the function and regulation of the enzymes that process nucleic acids. nih.gov

The Significance of 6-Chloro-7-deazapurine-beta-D-riboside as a Research Tool

Among the diverse family of nucleoside analogues, this compound holds particular significance as a specialized research tool. Its structure is a derivative of a deazapurine, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon, and a chlorine atom is attached at the 6th position. This compound serves as a versatile precursor in the synthesis of a wide array of other deazapurine nucleosides.

The chlorine atom at the 6-position is a key reactive site, allowing for nucleophilic substitution reactions. This chemical handle enables researchers to introduce various functional groups at this position, thereby creating a library of novel compounds with diverse biological activities. For instance, it is a key intermediate in the synthesis of adenosine (B11128) kinase (ADK) inhibitors. scbt.com ADK is a crucial enzyme that regulates the levels of adenosine, a molecule involved in numerous physiological processes. By creating derivatives from this compound, scientists can develop potent and selective inhibitors to study the role of adenosine in health and disease. Furthermore, some derivatives have shown potential as antifungal agents against plant pathogenic fungi. medchemexpress.com

Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number16754-80-6 scbt.comechemi.com
Molecular FormulaC₁₁H₁₂ClN₃O₄ scbt.com
Molecular Weight285.68 g/mol scbt.comcymitquimica.com
Melting Point160-162°C echemi.com
Boiling Point (Predicted)591.4±50.0 °C echemi.com
Density (Predicted)1.87±0.1 g/cm³ echemi.com

Fundamental Research Questions Driving Investigations into this compound

The unique chemical properties of this compound drive several fundamental research questions in chemical biology and medicinal chemistry. These investigations aim to exploit its potential as a molecular probe and a scaffold for new therapeutic agents.

Key research questions include:

Exploring Enzyme-Substrate Interactions: How do modifications derived from this compound affect its binding and interaction with the active sites of target enzymes, such as adenosine kinase or viral polymerases? By synthesizing a range of derivatives, researchers can map the structure-activity relationships (SAR) that govern molecular recognition and inhibition.

Development of Novel Therapeutic Agents: Can derivatives of this compound be optimized to create selective and potent inhibitors for specific disease targets? Research is focused on creating analogues with improved efficacy for use in oncology or as antiviral or antifungal agents. medchemexpress.com

Probing Nucleic Acid Conformation and Function: How does the incorporation of its derivatives into DNA or RNA strands affect their structure and function? The absence of the N7 nitrogen atom alters the hydrogen-bonding potential in the major groove of the DNA double helix, making these analogues useful tools for studying DNA-protein interactions and nucleic acid stability.

Synthetic Methodology Development: What new and efficient chemical or enzymatic synthesis methods can be developed to create novel deazapurine analogues from this precursor? mdpi.comnih.gov The development of more effective synthetic routes is crucial for making these research tools more accessible and expanding the diversity of possible derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12ClN3O4 B8807093 6-CHLORO-7-DEAZAPURINE-BETA-D-RIBOSIDE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12ClN3O4

Molecular Weight

285.68 g/mol

IUPAC Name

2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H12ClN3O4/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(18)7(17)6(3-16)19-11/h1-2,4,6-8,11,16-18H,3H2

InChI Key

BFDDOTZWMOKUCD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1C(=NC=N2)Cl)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 6 Chloro 7 Deazapurine Beta D Riboside

Stereoselective Synthesis of the beta-D-Riboside Moiety

The stereochemical integrity of the beta-D-riboside moiety is fundamental to the biological activity of the final nucleoside. The synthesis of this sugar component typically starts from commercially available D-ribose or its derivatives. A common strategy involves the preparation of an activated and protected ribofuranose donor suitable for the subsequent glycosylation reaction.

A widely employed precursor is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The synthesis of this compound ensures the correct D-configuration is carried through from the starting material. The hydroxyl groups of D-ribose are protected, often as benzoyl esters, to prevent side reactions during the glycosylation step. The anomeric carbon (C1) is activated, for example as an acetate, which serves as a good leaving group in the Lewis acid-catalyzed glycosylation process. The stereoselectivity for the β-anomer is often controlled by the neighboring group participation of the C2-benzoyl protecting group, which guides the incoming nucleobase to the β-face of the ribose ring. researchgate.net

In other approaches, different activated ribose derivatives are prepared. For instance, a multi-step sequence starting from D-(+)-glucose can be used to furnish peracylated 2-methyl-ribose, which is then used in the synthesis of 2'-C-methylated nucleoside analogs. nih.govfrontiersin.org Regardless of the specific protecting groups or the activation method, the primary goal is to produce a stable yet reactive ribose donor that ensures the stereoselective formation of the desired β-glycosidic bond.

Strategies for the Construction of the 6-Chloro-7-deazapurine Core Structure

The heterocyclic component, 6-chloro-7-deazapurine (systematically named 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), serves as the nucleobase for the target compound. This core structure is commercially available, simplifying many synthetic routes. nih.gov However, its reactivity, particularly its nucleophilicity, can be insufficient for efficient glycosylation under certain conditions. nih.govfrontiersin.org

To enhance the reactivity and yield of the subsequent glycosylation step, the 6-chloro-7-deazapurine core is often modified prior to coupling with the ribose moiety. A key strategy is the introduction of a halogen at the C7 position of the pyrrolo[2,3-d]pyrimidine ring system. For example, treatment of 6-chloro-7-deazapurine with N-iodosuccinimide (NIS) in an anhydrous solvent like dimethylformamide (DMF) quantitatively yields 6-chloro-7-iodo-7-deazapurine. nih.gov This iodinated intermediate exhibits improved reactivity in glycosylation reactions. nih.govfrontiersin.org The halogen at C7 can also serve as a versatile handle for post-glycosylation modifications.

Glycosylation Reactions and Regioselective Considerations in Nucleoside Formation

The crucial step in the synthesis of 6-chloro-7-deazapurine-beta-D-riboside is the formation of the N-glycosidic bond between the C1 of the ribose sugar and the N9 of the 7-deazapurine base. Achieving high regioselectivity (N9 vs. N7 or exocyclic nitrogens) and stereoselectivity (β- vs. α-anomer) is paramount. The two most prominent methodologies employed for this transformation are the Vorbrüggen glycosylation and nucleobase anion glycosylation. researchgate.netresearchgate.net

Vorbrüggen Conditions and Their Optimization

The Vorbrüggen glycosylation is a widely used method for nucleoside synthesis. It typically involves the reaction of a silylated heterocyclic base with a protected 1-O-acylated or 1-O-alkylated sugar in the presence of a Lewis acid catalyst. For the synthesis of this compound and its analogs, the 7-deazapurine base is first silylated in situ, commonly with N,O-bis(trimethylsilyl)acetamide (BSA) in an aprotic solvent like acetonitrile (B52724). nih.gov

Following silylation, the protected sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, and a Lewis acid, most commonly trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), are added. nih.gov The reaction proceeds via the formation of a transient oxonium ion intermediate from the ribose donor, which is then attacked by the silylated nucleobase. The C2-benzoyloxy group provides anchimeric assistance, directing the nucleobase to attack from the opposite (beta) face, thus ensuring high stereoselectivity for the β-anomer. researchgate.net

Despite its utility, the direct glycosylation of 6-chloro-7-deazapurine under Vorbrüggen conditions can be low-yielding due to the low nucleophilicity of the base. nih.govfrontiersin.org As mentioned, pre-halogenating the C7 position of the nucleobase can significantly improve reaction outcomes. nih.govnih.gov

Nucleobase SubstrateRibose DonorSilylating Agent / CatalystSolventYieldReference
6-chloro-7-iodo-7-deazapurine1,2,3,5-tetra-O-Bz-2-methylriboseBSA / TMSOTfCH₃CN~73% nih.govnih.gov
6-chloro-7-iodo-7-deazapurine1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranoseTMSOTf / DBUCH₃CN48% nih.govfrontiersin.org
6-chloro-7-bromo-7-deazapurine1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-riboseBSA / TMSOTfCH₃CNNot specified researchgate.net
Non-functionalized 6-chloro-7-deazapurine1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseNot specifiedNot specified45% researchgate.net

Nucleobase Anion Glycosylation Approaches

An effective alternative to the Lewis acid-catalyzed methods is the nucleobase anion glycosylation approach. This method involves deprotonating the nucleobase with a strong base to form a nucleophilic anion, which then displaces a halide from a protected 1-halo-ribose derivative. This SN2-type reaction typically proceeds with inversion of configuration at the anomeric center, meaning a 1-α-halosugar will yield the desired β-nucleoside.

Commonly used bases include sodium hydride (NaH) or powdered potassium hydroxide (B78521) (KOH) in conjunction with a phase-transfer catalyst like tris[2-(2-methoxyethoxy)ethyl]amine (TDA-1). nih.govacs.org The reaction is performed in an anhydrous polar aprotic solvent. For example, 7-halogenated 2-amino-6-chloro-7-deazapurines have been successfully glycosylated using this method with protected ribofuranosyl chlorides. researchgate.net This approach can offer excellent stereoselectivity and is particularly useful for nucleobases that are poor substrates for Vorbrüggen conditions. acs.orgrsc.org

Challenges and By-product Formation in Glycosylation Reactions

A significant challenge in the glycosylation of 6-chloro-7-deazapurine derivatives is the inherently low reactivity of the nucleobase. This lack of reactivity can lead to low yields and the formation of significant by-products. nih.govfrontiersin.org

A detailed study of the Vorbrüggen glycosylation of 6-chloro-7-deaza-7-iodopurine in acetonitrile revealed the formation of a major by-product where the solvent itself competes with the nucleobase. nih.govfrontiersin.orgnih.gov Spectroscopic analysis showed that under the influence of the Lewis acid (TMSOTf), acetonitrile is converted into a nucleophilic N-silyl ketene (B1206846) imine species. This species then attacks the cyclic oxonium ribose intermediate, leading to a by-product instead of the desired nucleoside. This side reaction becomes dominant when the intended nucleobase is weakly reactive. nih.gov Repeating the reaction in a non-nucleophilic solvent, such as 1,2-dichloroethane, was shown to circumvent the formation of this by-product and improve yields. frontiersin.org

Other challenges include the potential for forming regioisomers (N7-glycosylation) and the separation of α and β anomers if the stereocontrol is not absolute. The β-anomer can typically be distinguished from the α-anomer using ¹H NMR spectroscopy by the coupling constant between the anomeric proton (H1') and the H2' proton; the J₁,₂ coupling constant is significantly larger for the β-anomer (e.g., 8.0 Hz) compared to the α-anomer (e.g., 3.5 Hz). researchgate.net

Post-Synthetic Modifications and Derivatization Approaches

Once the protected this compound has been synthesized, it serves as a versatile intermediate for a wide range of derivatives. The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functionalities. For example, displacement of the chloride with ammonia (B1221849) (e.g., using methanolic ammonia) leads to the corresponding 6-amino derivative, an analog of adenosine (B11128). researchgate.net

Furthermore, if a halogen was introduced at the C7 position prior to glycosylation, this site can be modified using palladium-catalyzed cross-coupling reactions. Sonogashira coupling can be employed to introduce alkynyl groups, while Suzuki coupling can be used to introduce aryl or hetaryl moieties. researchgate.netnih.gov These modifications allow for the creation of a diverse library of C7-substituted 7-deazapurine nucleosides.

The final step in the synthesis is the removal of the protecting groups from the ribose hydroxyls. When benzoyl groups are used, they are typically cleaved under basic conditions, for example, by treatment with sodium methoxide (B1231860) in methanol (B129727) or potassium carbonate in methanol, to afford the final deprotected nucleoside. researchgate.netnih.gov

Modifications at the 6-Chloro Position (e.g., Substitution Reactions)

The chlorine atom at the C6 position of the 7-deazapurine ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups, significantly altering the molecule's electronic and steric properties.

Researchers have successfully displaced the 6-chloro group with various primary amines. nih.gov For instance, in the synthesis of dual N6/C7-substituted 7-deazaadenosine analogues, the 6-chloro group is readily substituted by amines like benzylamine. nih.gov This reaction is a key step in creating libraries of compounds for screening against biological targets such as G protein-coupled receptors. nih.gov Similarly, amination at the C4 position (equivalent to C6 in purine (B94841) nomenclature) of related 7-deazapurine nucleosides has been demonstrated as a viable method for introducing amino groups. rsc.org

Table 1: Examples of Substitution Reactions at the 6-Chloro Position

Starting Material Reagent Resulting Moiety at C6 Reference
6-Chloro-7-(TES-ethynyl)-7-deazapurine ribonucleoside Benzylamine N6-benzylamino nih.gov

Modifications of the 7-Deazapurine Ring System (e.g., Sonogashira Coupling, Halogenation)

The pyrrole (B145914) portion of the 7-deazapurine core offers another critical site for modification, particularly at the C7 position (often referred to as C5 in pyrrolo[2,3-d]pyrimidine nomenclature). Halogenation is a common initial step to activate this position for further derivatization.

Halogenation: The 7-deazapurine ring can be halogenated to introduce a reactive handle. For example, 6-chloro-7-deazapurine can be treated with N-iodosuccinimide (NIS) in dimethylformamide (DMF) to yield 6-chloro-7-iodo-7-deazapurine. nih.gov This iodinated intermediate is a versatile precursor for subsequent cross-coupling reactions. nih.govnih.gov The introduction of halogen atoms can also serve to increase the hydrophobicity and polarizability of the nucleobase. rsc.org

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. organic-chemistry.org This reaction has been effectively applied to 7-iodo-7-deazapurine derivatives to introduce alkynyl groups at the C7 position. nih.gov For instance, a trimethylsilyl (TMS)-protected ethynyl (B1212043) group can be installed on the iodinated precursor under Sonogashira conditions. nih.gov These alkynyl-substituted nucleosides have shown potential as anticancer, antiparasitic, and antiviral agents. nih.gov

Table 2: Examples of Modifications at the 7-Deazapurine Ring

Reaction Type Starting Material Reagents Resulting Moiety at C7 Reference
Halogenation 6-Chloro-7-deazapurine N-Iodosuccinimide (NIS), DMF Iodo nih.gov
Sonogashira Coupling 7-Iodo-7-deazapurine ribonucleoside TMS-acetylene, Pd catalyst Trimethylsilyl (TMS)-ethynyl nih.gov

Ribose Moiety Chemical Modifications (e.g., 2', 3', 5' positions)

The ribose sugar component of the nucleoside presents three hydroxyl groups (2', 3', and 5') that can be chemically modified. These modifications can influence the nucleoside's conformation, solubility, and metabolic stability.

To achieve selective modifications, protecting groups are often employed. A common strategy involves converting the cis-2',3'-hydroxyl groups into an acetonide (2',3'-O-isopropylidene) by reacting the nucleoside with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. nih.gov This protection scheme leaves the 5'-hydroxyl group free for further reactions, such as phosphorylation or conjugation.

Modifications can also be made directly to the sugar ring itself prior to glycosylation. For example, the synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides of 7-deazapurine has been described, where a fluorine atom is introduced at the 2' position of the sugar. rsc.org This type of modification significantly affects the sugar pucker conformation, shifting it from the S-type towards the N-type. rsc.org

Table 3: Examples of Ribose Moiety Modifications

Position(s) Modification Type Reagents/Method Purpose/Effect Reference
2', 3' Protection 2,2-Dimethoxypropane, Acid catalyst Forms 2',3'-O-isopropylidene acetonide to allow selective 5'-OH modification nih.gov
2' Substitution Synthesis from 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide Introduction of a fluorine atom; alters sugar conformation rsc.org

Chemoenzymatic Synthetic Routes and Biocatalysis Applications

Chemoenzymatic approaches combine the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis. These methods are particularly valuable in nucleoside chemistry for overcoming challenges related to stereoselectivity and the need for extensive protection-deprotection steps.

A notable biocatalytic application involves the use of nucleoside phosphorylases (NPs) for the synthesis of novel nucleoside analogues via transglycosylation. mdpi.com In this process, a donor nucleoside provides the sugar moiety, which is transferred to an acceptor base, catalyzed by the enzyme.

For the synthesis of purine arabinosides, a process involving arsenolysis can be employed to drive the reaction equilibrium towards the desired product. mdpi.com The starting riboside, in the presence of arsenate and a suitable enzyme like E. coli purine nucleoside phosphorylase (PNP), forms an unstable intermediate, α-D-ribose-1-arsenate. This intermediate rapidly hydrolyzes to ribose and inorganic arsenate, making the reaction effectively irreversible and improving the yield of the target arabinonucleoside formed from the acceptor base and arabinose-1-phosphate. mdpi.com This enzymatic strategy offers a highly efficient route to modified nucleosides that can be difficult to access through purely chemical methods. mdpi.com

Molecular and Biochemical Mechanisms of Action of 6 Chloro 7 Deazapurine Beta D Riboside

Intracellular Metabolic Fate and Anabolic Pathways

The biological activity of 6-Chloro-7-deazapurine-beta-D-riboside, like many nucleoside analogs, is contingent upon its intracellular conversion into active metabolites. This process, known as anabolic activation, involves a series of enzymatic modifications that transform the parent nucleoside into its pharmacologically active nucleotide forms.

The critical first step in the activation of many purine (B94841) nucleoside analogs is phosphorylation, a reaction catalyzed by nucleoside kinases. This initial phosphorylation can often be the rate-limiting step in the formation of the active triphosphate form. nih.gov In the context of this compound and related compounds, adenosine (B11128) kinase (ADK) is a key enzyme of interest. scbt.com

Research has shown that 7-deazapurine ribonucleosides can be potent inhibitors of adenosine kinases. nih.gov Notably, studies on a series of 2-substituted 6-(het)aryl-7-deazapurine ribonucleosides, a class to which this compound belongs, demonstrated potent and selective inhibition of Mycobacterium tuberculosis adenosine kinase (ADK) while showing no significant inhibition of human ADK. nih.gov This selectivity suggests that the compound is more effectively recognized or bound by the mycobacterial enzyme than its human counterpart. The efficiency of phosphorylation can vary significantly between different cell types, which may account for the selective cytotoxicity of some analogs against cancer cells over normal cells. researchgate.net For instance, the selective anticancer activity of the related compound 7-(2-thienyl)-7-deazaadenosine was attributed to its inefficient phosphorylation in normal fibroblasts compared to leukemia cells. researchgate.net

Table 1: Interaction with Adenosine Kinase (ADK)

Compound ClassTarget EnzymeActivitySelectivity
2-Substituted 6-(het)aryl-7-deazapurine RibonucleosidesMycobacterium tuberculosis ADKPotent InhibitionSelective for microbial ADK over human ADK nih.gov
This compoundAdenosine Kinase (ADK)Inhibition scbt.comData not specified

Following the initial monophosphorylation, the nucleoside monophosphate undergoes subsequent phosphorylations by other cellular kinases to form the corresponding diphosphate (B83284) and, ultimately, the triphosphate derivative. nih.gov This sequential phosphorylation is a common metabolic pathway for nucleoside analogs designed to act as antimetabolites. nih.gov

The resulting this compound triphosphate is considered the primary active metabolite. This triphosphate form can mimic endogenous nucleotides, such as adenosine triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP), allowing it to interact with enzymes involved in nucleic acid synthesis. researchgate.net The mechanism of action for several cytotoxic 7-deazapurine derivatives involves this intracellular activation to nucleoside triphosphates (NTPs), which then exert their effects. researchgate.net To bypass potentially inefficient initial phosphorylation steps, researchers sometimes develop prodrug strategies, such as phosphoramidate (B1195095) prodrugs, which are designed to deliver the monophosphate form of the analog into the cell more efficiently. nih.gov

In addition to anabolic activation, this compound can also be subject to catabolic pathways that lead to its degradation and inactivation. A primary catabolic route is the cleavage of the N-glycosidic bond that links the 7-deazapurine base to the ribose sugar. This reaction is often catalyzed by enzymes known as nucleoside phosphorylases. researchgate.netseela.net

For example, E. coli purine nucleoside phosphorylase (PNP) is known to catalyze the reversible phosphorolysis of the glycosidic bond in various purine nucleosides. researchgate.netseela.net This enzymatic action would degrade this compound back to the 6-chloro-7-deazapurine base and a ribose phosphate (B84403) derivative, rendering it inactive. Another potential degradation pathway involves the modification of the nucleobase itself. Studies involving enzymatic reactions have noted the partial replacement of the C6-chloro atom with a hydroxyl group, which would also result in an inactive metabolite. researchgate.net

Table 2: Key Enzymes in the Metabolism of this compound

Enzyme FamilyRoleActionConsequence
Nucleoside Kinases (e.g., ADK)Anabolism (Activation)Adds a phosphate group to the ribose sugarForms the monophosphate, the first step toward the active triphosphate nih.govnih.gov
Nucleoside Phosphorylases (e.g., PNP)Catabolism (Degradation)Cleaves the bond between the base and the ribose sugarInactivates the compound by separating it into its constituent parts researchgate.netseela.net

Interactions with Nucleic Acid Synthesis Machinery

The active triphosphate metabolite of this compound functions by interfering with the synthesis of DNA and RNA. It acts as a fraudulent substrate for polymerases, the enzymes responsible for building nucleic acid chains.

For the triphosphate metabolite to be effective, it must be recognized and accepted as a substrate by DNA and/or RNA polymerases. These enzymes typically exhibit high fidelity, selecting the correct endogenous deoxynucleotide triphosphate (dNTP) or nucleotide triphosphate (NTP) that pairs with the template strand. However, the structural similarity of this compound triphosphate to natural purine nucleotides allows it to be recognized by the active site of these polymerases. researchgate.netnih.gov

Studies on related 7-deazapurine analogs have confirmed their ability to serve as substrates. For example, a naphtho-fused 7-deazapurine 2'-deoxyribonucleoside triphosphate was successfully incorporated into DNA oligonucleotides by KOD XL DNA polymerase. researchgate.net However, substrate recognition is not universal across all polymerases or for all analogs. In one instance, a bulky naphtho-fused 7-deazapurine ribonucleoside triphosphate failed to be incorporated into RNA by T7 RNA polymerase, likely due to steric hindrance within the enzyme's active site. researchgate.net This highlights that while the 7-deazapurine core is acceptable to polymerases, modifications at other positions can significantly impact whether the analog is a viable substrate.

Once recognized as a substrate, the polymerase incorporates the 6-chloro-7-deazapurine monophosphate moiety into the growing nucleic acid chain, releasing pyrophosphate. The incorporation of this unnatural base into the genetic material is a key mechanistic event. researchgate.net

The presence of the 7-deazapurine analog within the DNA or RNA strand can have several disruptive consequences. For some potent cytotoxic 7-deazaadenosine derivatives, their incorporation into DNA leads to DNA damage and triggers apoptosis (programmed cell death). researchgate.net After the analog is incorporated, DNA polymerases may continue to add more nucleotides, resulting in the embedment of multiple fraudulent bases within a newly synthesized DNA strand. nih.gov The altered chemical properties of the incorporated analog, such as changes in hydrogen bonding patterns or base-stacking interactions, can disrupt the normal structure and function of the nucleic acid. This can interfere with subsequent replication, transcription, and DNA repair processes, ultimately leading to cellular dysfunction.

Effects on Nucleic Acid Structure and Function Post-Incorporation

Once inside the cell, this compound undergoes intracellular phosphorylation to its triphosphate derivative. This phosphorylated form can mimic natural purine nucleoside triphosphates and be recognized as a substrate by cellular polymerases. The incorporation of this analogue into DNA or RNA is a critical step in its mechanism of action. researchgate.net

Enzymatic Inhibition and Modulation of Key Metabolic Enzymes

The compound's primary interactions often begin with enzymes involved in purine metabolism, where it acts as a modulator and inhibitor.

Inhibition of Purine Biosynthesis Enzymes

As an adenosine analogue, this compound, particularly after its conversion to mono-, di-, and triphosphate forms, can exert feedback inhibition on key enzymes of the de novo purine biosynthesis pathway. This pathway is responsible for the synthesis of purines from simpler precursors. By mimicking natural purine nucleotides, the analogue's metabolites can bind to allosteric regulatory sites on enzymes like phosphoribosyl pyrophosphate amidotransferase (PRPPAT), the rate-limiting enzyme of the pathway, thereby downregulating the production of new purines.

Modulation of Nucleotide Salvage Pathway Enzymes

A significant and well-documented action of this compound is its role as an inhibitor of adenosine kinase (ADK). scbt.com ADK is a pivotal enzyme in the purine salvage pathway, which recycles pre-formed purines. This enzyme catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). By inhibiting ADK, the compound disrupts the efficient salvage of adenosine, which can alter intracellular nucleotide pools. This inhibition is also a prerequisite for the compound's own metabolic activation, as kinases are required to phosphorylate it to its biologically active triphosphate form.

Table 1: Enzymatic Interaction of this compound
Enzyme TargetPathwayObserved EffectReference
Adenosine Kinase (ADK)Purine Salvage PathwayInhibition scbt.com

Interactions with Other Nucleoside/Nucleotide Processing Enzymes (e.g., Nucleoside Phosphorylase)

The 7-deazapurine scaffold has been shown to interact with other enzymes involved in nucleoside processing. For instance, derivatives of 7-deazaadenosine have been identified as inhibitors of purine nucleoside phosphorylase (PNP). mdpi.com PNP is an enzyme that cleaves the glycosidic bond of purine nucleosides, playing a role in their degradation. While direct inhibitory data for the 6-chloro derivative on PNP is not specified, the structural similarity suggests a potential for interaction. Inhibition of PNP could further disrupt the delicate balance of the cellular nucleoside and nucleotide pool.

Protein-Ligand Binding Studies and Target Identification (Non-Enzymatic)

Beyond its role in metabolic pathways, the 7-deazapurine scaffold has been explored for its ability to bind to non-enzymatic protein targets. Research into dually modified 7-deazaadenosine analogues has revealed unexpected affinities for G protein-coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) and opioid receptors. nih.gov These findings indicate that the biological activity of this class of compounds is not restricted to the disruption of nucleic acid and purine metabolism. The potential for this compound to bind to such transmembrane receptors opens up possibilities for its action through non-canonical pathways, identifying GPCRs as potential non-enzymatic targets.

Molecular Pathways of Signaling Modulation

The modulation of cellular signaling pathways by this compound is a consequence of its diverse molecular interactions.

Metabolic Stress Signaling : By inhibiting key enzymes in purine biosynthesis and salvage pathways, the compound can lead to an imbalance in the cellular pools of adenosine nucleotides (AMP, ADP, ATP). This can activate stress-response pathways sensitive to cellular energy status, such as the AMP-activated protein kinase (AMPK) pathway.

GPCR-Mediated Signaling : If the compound binds to GPCRs, as has been demonstrated for related analogues, it could directly modulate a wide variety of downstream signaling cascades. nih.gov This includes pathways involving secondary messengers like cyclic AMP (cAMP), inositol (B14025) phosphates, and intracellular calcium, which in turn regulate a vast array of cellular functions from gene expression to metabolism and cell growth.

Cellular Biology and Biological Effects of 6 Chloro 7 Deazapurine Beta D Riboside in in Vitro and in Vivo Models

Cellular Uptake and Transport Mechanisms

The entry of nucleoside analogs into cells is a critical determinant of their pharmacological activity. This process is primarily mediated by specialized membrane proteins known as nucleoside transporters, as well as through passive diffusion across the cell membrane.

Specific studies detailing the interaction of 6-chloro-7-deazapurine-beta-D-riboside with human equilibrative nucleoside transporters (hENTs) or human concentrative nucleoside transporters (hCNTs) are not extensively available in the current body of scientific literature. Generally, the structural similarity of 7-deazapurine nucleosides to endogenous purine (B94841) nucleosides suggests that they may be substrates for these transporters. nih.gov The efficiency of transport by these proteins can significantly impact the intracellular concentration of the compound and, consequently, its biological effects.

Effects on Cellular Proliferation and Viability in Cell Line Models

The impact of this compound on the proliferation and viability of specific cancer cell lines has not been extensively documented in publicly accessible research. However, the broader class of 7-deazapurine nucleosides has shown potent cytostatic and cytotoxic effects in various cancer cell models. nih.govnih.gov Some derivatives are known to act as adenosine (B11128) kinase inhibitors, which can disrupt cellular metabolism and signaling. scbt.com

Specific studies elucidating the mechanistic basis of growth inhibition by this compound, such as its potential to induce cell cycle arrest or cause metabolic perturbation, are not currently available. For the broader class of 7-deazapurine nucleosides, mechanisms of action can be complex and may involve activation by phosphorylation within the cell, leading to interference with DNA and RNA synthesis. nih.gov

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr of 6 Chloro 7 Deazapurine Beta D Riboside and Its Analogues

Impact of Halogenation at the 6-Position on Biological Activity

The introduction of a halogen atom, specifically chlorine, at the 6-position of the 7-deazapurine ring is a critical determinant of the compound's biological profile. This substitution significantly alters the electronic properties of the nucleobase, influencing its ability to interact with target enzymes. 6-Chloro-7-deazapurine-beta-D-riboside has been identified as an adenosine (B11128) kinase (ADK) inhibitor and exhibits antifungal activity. medchemexpress.comscbt.com The chlorine atom acts as a good leaving group, which can facilitate covalent bond formation with the target enzyme, or it can be displaced by other functional groups to create a diverse range of analogues.

The presence of a halogen at this position can also increase the lipophilicity of the nucleoside. acs.org This enhanced lipophilicity may improve the compound's ability to cross cell membranes, a crucial factor for intracellular activity. The nature of the halogen itself can fine-tune the biological activity; for instance, substitutions with bromine or iodine at various positions on the purine (B94841) ring are also common strategies to modulate activity. acs.org Studies on related 7-deazapurine nucleosides have shown that halogen substituents can increase the hydrophobicity and polarizability of the nucleobase, which can affect binding to biological targets. rsc.org

Table 1: Impact of 6-Position Substitution on Biological Activity

Compound/Analogue Substituent at 6-Position Observed Biological Activity
This compound Chlorine Antifungal activity, Adenosine Kinase inhibition. medchemexpress.comscbt.com
Tubercidin (7-deazaadenosine) Amino (NH₂) Broad-spectrum antimicrobial and antitumor activity. nih.gov

Significance of the 7-Deaza Modification in Purine Nucleosides

The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom, creating a pyrrolo[2,3-d]pyrimidine scaffold, is a key structural feature with profound implications for the compound's stability and mechanism of action. nih.gov

Enhanced Glycosidic Bond Stability : Natural purine nucleosides are susceptible to enzymatic cleavage of the N-glycosidic bond, a process known as depurination. The 7-deaza modification replaces the N7 atom with a carbon, resulting in a C-glycosidic bond that is significantly more stable and resistant to this enzymatic degradation. acs.org This increased stability enhances the bioavailability and duration of action of the nucleoside analogue.

Altered Electronic Properties : The substitution of a nitrogen atom with a carbon makes the five-membered ring of the 7-deazapurine system more electron-rich compared to the parent purine ring. nih.gov This change in electron distribution can lead to more favorable interactions, such as enhanced base-pairing or tighter binding to the active sites of target enzymes. nih.gov

A Scaffold for Further Functionalization : The presence of a carbon at the 7-position provides a site for the introduction of additional substituents, a possibility not available in the parent purine structure. nih.gov This allows for extensive structure-activity relationship (SAR) studies and the development of derivatives with improved potency and selectivity. This has led to the design of potent cytostatic and antiviral agents. nih.gov Research has shown that functionalized 7-deazapurine nucleotides are excellent substrates for polymerases, a property utilized in various biochemical applications. acs.org

Role of the beta-D-Ribofuranose Moiety in Receptor Recognition and Enzymatic Processing

The sugar component of a nucleoside analogue is fundamental to its biological activity, playing a crucial role in how the molecule is recognized and processed by cellular machinery. For this compound, the beta-D-ribofuranose moiety is essential for its function.

The specific stereochemistry of the β-anomer is critical for mimicking natural nucleosides, such as adenosine. cymitquimica.com This mimicry allows the compound to be recognized by and interact with enzymes and receptors that normally bind endogenous nucleosides. For example, its activity as an adenosine kinase inhibitor is dependent on the ribose moiety being correctly oriented to fit into the enzyme's active site. scbt.com

Studies on other nucleoside analogues have demonstrated that the rigid structure of the β-D-ribofuranose ring itself is essential for coenzymic function, often more so than the specific hydroxyl groups. nih.gov Modifications to the 2'- and 3'-hydroxyl groups of the ribose can have a significant impact on both the potency and the intrinsic activity of the nucleoside at its target. nih.gov The ribose moiety is not merely a scaffold but an active participant in the molecular interactions that govern the compound's biological effects.

Structure-Based Design Principles Applied to 6-Chloro-7-deazapurine Derivatives

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is considered a "privileged structure" in medicinal chemistry, serving as a foundation for the design of numerous antitumor and antiviral nucleosides. nih.gov The theoretical design of new derivatives based on this compound follows several key principles:

Exploitation of the 7-Position : As the 7-deaza modification allows for substitution at the C7 position, a primary design strategy involves introducing various functional groups at this site. This can lead to derivatives with enhanced binding affinity to target enzymes or altered base-pairing properties within DNA or RNA. nih.gov

Modulation at the 6-Position : The 6-chloro group serves as a versatile synthetic handle. Structure-based design often involves replacing the chlorine with other substituents (e.g., amino, methyl, aryl groups) to probe the steric and electronic requirements of the target's binding pocket and to optimize activity and selectivity. nih.govacs.org

Sugar Modifications : Altering the ribose moiety is another key strategy. This can involve changes to the 2', 3', or 5' positions. For instance, the introduction of groups like 2'-C-methyl has been a successful strategy in developing potent anti-HCV agents from the 7-deazapurine class. nih.govnih.gov

These design principles leverage the known SAR of the 7-deazapurine class to rationally create new analogues with potentially improved therapeutic properties.

Comparative Analysis of this compound with Other Nucleoside Analogues

To understand the unique properties of this compound, it is useful to compare it with related, well-characterized nucleoside analogues like Tubercidin.

Tubercidin, also known as 7-deazaadenosine, shares the same 7-deazapurine riboside core but differs at the 6-position, where it has an amino group instead of a chlorine atom. This seemingly small change results in a significant divergence in their biological activity profiles.

Table 2: Comparative Analysis of this compound and Tubercidin

Feature This compound Tubercidin (7-Deazaadenosine)
Structure 7-deazapurine core with a Chlorine at C6 and a β-D-ribofuranose moiety. 7-deazapurine core with an Amino group at C6 and a β-D-ribofuranose moiety.
Primary Biological Activity Reported as an antifungal agent and an adenosine kinase inhibitor. medchemexpress.comscbt.comglpbio.com Exhibits a broad spectrum of activity, including potent antitumor, antiviral, and antiparasitic properties. nih.gov
Mechanism of Action Acts as an inhibitor of specific enzymes like adenosine kinase. scbt.com After phosphorylation, it is incorporated into RNA and DNA, disrupting cellular processes. nih.gov

| SAR Implications | The 6-chloro group is a key feature for its specific activity profile and serves as a synthetic precursor for other analogues. | The 6-amino group allows it to closely mimic adenosine, leading to its broad incorporation into nucleic acids. |

This comparison highlights how a single atomic substitution on a privileged scaffold can dramatically alter the biological activity and therapeutic potential of a nucleoside analogue. While Tubercidin's close resemblance to adenosine leads to broad and potent, but often toxic, effects, the 6-chloro substitution in this compound appears to confer a more specific activity profile, such as antifungal action. medchemexpress.com

Advanced Methodologies and Analytical Techniques for Researching 6 Chloro 7 Deazapurine Beta D Riboside

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the molecular characterization of 6-Chloro-7-deazapurine-beta-D-riboside, providing insights into its structure, concentration, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Through various NMR experiments, the precise connectivity of atoms and the three-dimensional arrangement of the molecule in solution can be established.

One-dimensional NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom. In a typical ¹H NMR spectrum of a 7-deazapurine ribonucleoside, distinct signals would be expected for the protons of the pyrrolo[2,3-d]pyrimidine core and the ribose sugar moiety. For instance, the anomeric proton (H-1') of the ribose typically appears as a doublet in a specific downfield region, with its coupling constant providing information about the stereochemistry of the glycosidic bond.

Two-dimensional NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to assemble the molecular structure. A COSY spectrum would reveal proton-proton coupling networks, allowing for the assignment of protons within the ribose ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, while an HMBC spectrum reveals longer-range (2-3 bond) correlations, which are critical for connecting the ribose sugar to the 7-deazapurine base.

Hypothetical ¹H NMR Data for this compound

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2 ~8.1-8.4 Singlet -
H-5 ~6.5-6.7 Doublet ~3.5-4.0
H-6 ~7.4-7.6 Doublet ~3.5-4.0
H-1' ~5.9-6.1 Doublet ~4.0-6.0
H-2' ~4.3-4.5 Triplet ~5.0-6.0
H-3' ~4.1-4.3 Triplet ~5.0-6.0
H-4' ~4.0-4.2 Multiplet -

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for identifying its metabolites. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. nih.gov

In a typical mass spectrum, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured. For this compound (C₁₁H₁₂ClN₃O₄), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 286.0598.

Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion, providing structural information based on the resulting fragmentation pattern. A characteristic fragmentation pattern for a nucleoside like this compound would involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the 6-chloro-7-deazapurine base and another corresponding to the ribose sugar. nih.govresearchgate.net The study of these fragmentation patterns is crucial for the structural elucidation of metabolites, where modifications to the parent compound can be identified by shifts in the mass of the fragment ions. nih.gov

Expected Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Description
[M+H]⁺ C₁₁H₁₃ClN₃O₄⁺ 286.0598 Protonated molecular ion
[M-Ribose+H]⁺ C₆H₅ClN₃⁺ 154.0172 Fragment corresponding to the protonated base

UV-Visible Spectroscopy for Concentration Determination and Interaction Studies

UV-Visible spectroscopy is a straightforward and widely used method for quantifying the concentration of this compound in solution, based on its absorption of ultraviolet or visible light. The pyrrolo[2,3-d]pyrimidine core of the molecule contains a chromophore that absorbs UV light at a characteristic wavelength (λmax). mdpi.comnih.gov

By measuring the absorbance of a solution at this λmax and using the Beer-Lambert law, the concentration of the compound can be accurately determined, provided the molar extinction coefficient (ε) is known. This technique is essential for preparing solutions of known concentrations for various biochemical and biophysical assays.

Furthermore, UV-Visible spectroscopy can be employed to study the interaction of this compound with biological macromolecules like proteins or nucleic acids. Binding events can lead to changes in the absorption spectrum, such as a shift in the λmax or a change in the molar absorptivity, which can be monitored to determine binding parameters.

Chromatographic Separation and Purification Methods (e.g., HPLC, UPLC-HRMS)

Chromatographic techniques are indispensable for the separation and purification of this compound from reaction mixtures and for its quantification in biological samples. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a standard method for both the analysis and purification of nucleoside analogs. helixchrom.comprotocols.io A reversed-phase HPLC method, typically using a C18 column, would be suitable for this compound. The separation is based on the differential partitioning of the analyte between the mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) and the stationary phase. nih.gov The retention time of the compound under specific conditions is a key identifier. For preparative HPLC, fractions corresponding to the desired compound are collected for further use.

Ultra-Performance Liquid Chromatography (UPLC) coupled with High-Resolution Mass Spectrometry (UPLC-HRMS) offers higher resolution, sensitivity, and speed compared to conventional HPLC. This powerful combination is particularly useful for metabolite profiling, where it can separate and identify minute quantities of metabolites from complex biological matrices. The UPLC provides efficient separation, while the HRMS provides accurate mass data for the identification of the parent compound and its metabolites.

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of Compound-Target Complexes

To understand the mechanism of action of this compound, it is crucial to determine its three-dimensional structure when bound to its biological target, such as an enzyme.

X-ray crystallography is a high-resolution technique that can provide a detailed atomic-level picture of the compound bound to its target protein, provided that the complex can be crystallized. nih.govmdpi.com The resulting electron density map allows for the precise determination of the binding mode, including all intermolecular interactions such as hydrogen bonds and hydrophobic contacts. nih.gov This information is invaluable for structure-based drug design and for understanding the basis of the compound's biological activity.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or for proteins that are difficult to crystallize. While generally providing lower resolution than X-ray crystallography, recent advances in cryo-EM have enabled the determination of near-atomic resolution structures, which can also reveal the binding mode of small molecules like this compound within their target proteins.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful biophysical techniques used to quantify the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its biological target. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. frontiersin.org By titrating the compound into a solution containing the target protein, a binding isotherm can be generated. nih.govresearchgate.net Fitting this data provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. frontiersin.org This information reveals the driving forces behind the binding interaction.

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring biomolecular interactions. nih.govyoutube.com In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. nih.govspringernature.com The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. By analyzing the response over time, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd) can be determined.

Table of Mentioned Compounds

Compound Name
This compound
Acetonitrile
Methanol (B129727)
Toyocamycin
Sangivamycin

Enzyme Kinetic Assays and Mechanistic Enzymology

Enzyme kinetic assays are fundamental in characterizing the interaction between this compound and its target enzyme, adenosine (B11128) kinase (ADK). These assays are designed to determine the potency and mechanism of inhibition, providing crucial insights into the compound's biochemical activity.

Determination of Inhibitory Potency: The inhibitory potency of this compound against ADK is typically quantified by determining its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50% and is determined by incubating the enzyme with varying concentrations of the compound and a fixed concentration of the substrate, adenosine. The Ki value provides a more absolute measure of binding affinity and is determined through kinetic studies under different substrate and inhibitor concentrations.

Mechanistic Enzymology Studies: To understand how this compound inhibits ADK, mechanistic enzymology studies are employed. These studies aim to elucidate the mode of inhibition, which can be competitive, non-competitive, uncompetitive, or mixed. This is typically achieved by measuring the initial reaction velocities at various substrate and inhibitor concentrations and then analyzing the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots. These analyses reveal whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both.

For instance, in a study of related 2-substituted 6-(het)aryl-7-deazapurine ribonucleosides, researchers found them to be potent and selective inhibitors of Mycobacterium tuberculosis ADK, but not human ADK. nih.gov While specific kinetic data for this compound is not detailed in the provided results, the methodologies used for its analogs would be directly applicable.

A common experimental setup for these assays involves a coupled-enzyme system where the product of the ADK reaction, ADP, is used in a subsequent reaction that can be monitored spectrophotometrically. For example, ADP can be used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH and can be monitored by the decrease in absorbance at 340 nm.

Assay TypeParameter MeasuredPurpose
IC50 AssayHalf-maximal inhibitory concentrationTo quantify the potency of the inhibitor
Ki DeterminationInhibition constantTo determine the binding affinity of the inhibitor
Mechanistic StudiesMode of inhibition (e.g., competitive)To understand how the inhibitor interacts with the enzyme

Cell-Based Assays for Cellular Uptake, Metabolism, and Proliferation Studies (Excluding clinical assays)

Cell-based assays are essential for evaluating the pharmacological effects of this compound in a biologically relevant context. These assays provide information on its ability to enter cells, its metabolic fate, and its impact on cell viability and proliferation.

Cellular Uptake Studies: To exert its biological effect, this compound must first cross the cell membrane. Cellular uptake studies are designed to quantify the extent and rate of its entry into cells. These experiments typically involve incubating cultured cells with the compound and then, at various time points, lysing the cells and measuring the intracellular concentration of the compound using analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. For some 7-deazapurine ribonucleosides, poor uptake through the cell wall has been suggested as a reason for moderate antimycobacterial activity. nih.gov

Metabolism Studies: Once inside the cell, nucleoside analogs like this compound can be metabolized by cellular enzymes. nih.gov Metabolism studies aim to identify the metabolic products and the enzymes responsible for their formation. A key metabolic pathway for nucleoside analogs is phosphorylation by kinases. As an adenosine kinase inhibitor, it is also important to study how this compound itself is metabolized, which could influence its efficacy and duration of action. These studies often involve incubating the compound with cell extracts or purified enzymes and analyzing the resulting products by HPLC or mass spectrometry.

Proliferation Studies: The antiproliferative activity of this compound is a key measure of its potential as an anticancer agent. Cell proliferation assays are used to determine the effect of the compound on the growth of cancer cell lines. Common assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and direct cell counting methods. The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (GI50). Related 7-deazapurine derivatives have shown potent cytostatic activity in multiple cancer cell lines. nih.gov

AssayPurposeTypical Endpoint
Cellular Uptake AssayTo measure the transport of the compound into cellsIntracellular concentration over time
Metabolism AssayTo identify metabolic products of the compoundIdentification and quantification of metabolites
Proliferation Assay (e.g., MTT)To assess the effect of the compound on cell growthGI50 (concentration for 50% growth inhibition)

Radiosynthesis and Radioligand Binding Assays

Radiolabeling of this compound allows for highly sensitive detection and quantification in various assays, particularly in radioligand binding studies.

Radiosynthesis: The synthesis of a radiolabeled version of this compound would typically involve incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into its molecular structure. The synthetic route would need to be adapted to introduce the radiolabel at a specific and stable position. For instance, the synthesis could start with a radiolabeled precursor of the 7-deazapurine base or the ribose sugar. The stereoselective glycosylation of the radiolabeled nucleobase anion is a potential synthetic strategy. scispace.com Purification of the final radiolabeled product to a high radiochemical purity is crucial and is usually achieved by HPLC.

Radioligand Binding Assays: Radioligand binding assays are a powerful tool for studying the interaction of a ligand with its receptor or enzyme target. In the context of this compound, a radiolabeled version of the compound could be used to directly measure its binding to adenosine kinase.

In a typical saturation binding experiment, increasing concentrations of the radiolabeled compound are incubated with a preparation of the enzyme until equilibrium is reached. The amount of bound radioactivity is then measured, allowing for the determination of the equilibrium dissociation constant (Kd), which reflects the affinity of the radioligand for the enzyme, and the maximum number of binding sites (Bmax).

Alternatively, in competition binding assays, a fixed concentration of a known radioligand for ADK is incubated with the enzyme in the presence of varying concentrations of unlabeled this compound. The ability of the unlabeled compound to displace the radioligand from the enzyme provides an indirect measure of its binding affinity (Ki).

TechniquePurposeKey Parameters Determined
RadiosynthesisTo prepare a radiolabeled version of the compoundSpecific activity, Radiochemical purity
Saturation Binding AssayTo directly measure the binding of the radiolabeled compound to its targetKd (dissociation constant), Bmax (maximum binding sites)
Competition Binding AssayTo indirectly measure the binding affinity of the unlabeled compoundKi (inhibition constant)

Computational and Theoretical Studies on 6 Chloro 7 Deazapurine Beta D Riboside

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a ligand, such as 6-chloro-7-deazapurine-beta-D-riboside, might interact with its protein target.

Research on related 6-substituted pyrrolo[2,3-d]pyrimidine compounds has utilized molecular docking to elucidate their binding mechanisms. For instance, docking studies of antifolate analogues within the active site of human folate receptor α (FRα) have revealed key interactions. nih.gov These simulations showed that the pyrrolo[2,3-d]pyrimidine scaffold fits into a hydrophobic pocket formed by specific amino acid residues, while the 2-NH2 and 4-oxo groups form crucial hydrogen bonds with residues like Asp81, Arg103, and His135. nih.gov

Similarly, docking studies of other pyrrolo[2,3-d]pyrimidine derivatives have been used to predict their binding modes with various protein kinases. nih.gov These studies help rationalize the observed inhibitory activity and guide the synthesis of new compounds with improved potency. For this compound, which is known to inhibit adenosine (B11128) kinase (ADK), docking simulations would be instrumental in visualizing its binding within the ADK active site, identifying key hydrogen bonds and hydrophobic interactions involving the chloropyrrolopyrimidine base and the ribose sugar.

Below is a hypothetical data table illustrating the kind of information that could be generated from a molecular docking study of this compound with a target protein like adenosine kinase.

Parameter Value/Description
Target Protein Human Adenosine Kinase (ADK)
Docking Score (kcal/mol) -8.5 (Predicted)
Key Interacting Residues Gly, Asp, Val, Arg, Tyr
Hydrogen Bonds Ribose hydroxyls with Asp; N1 of purine (B94841) ring with backbone NH of Val
Hydrophobic Interactions Chlorine atom with hydrophobic pocket (Tyr, Leu)
Predicted Binding Mode The 7-deazapurine core occupies the adenine-binding pocket, mimicking the natural substrate.

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Binding Modes

Molecular dynamics (MD) simulations provide a detailed picture of the movement of atoms and molecules over time, offering insights that are not available from static docking models. nih.govmdpi.com This technique can be used to study the conformational flexibility of this compound, the stability of its complex with a target protein, and the role of solvent molecules in the binding process. nih.gov

For a ligand-protein complex, MD simulations can:

Assess Binding Stability: By running a simulation for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in the predicted docking pose or if it shifts to an alternative conformation. oncotarget.com

Reveal Conformational Changes: Both the ligand and the protein can change their shape upon binding (a concept known as "induced fit"). MD simulations can capture these dynamic changes, providing a more accurate representation of the binding event. youtube.com

Calculate Binding Free Energy: Advanced MD simulation techniques, such as MM/PBSA or free energy perturbation, can be used to calculate the binding free energy of a ligand to its target, providing a quantitative measure of binding affinity that can be compared with experimental data. oncotarget.com

While specific MD studies on this compound are not widely published, the methodology has been extensively applied to other nucleoside analogs and their targets, such as RNA-dependent RNA polymerase, to understand inhibition mechanisms at a molecular level. nih.gov Such simulations could reveal the dynamic behavior of the ribose sugar pucker and the glycosidic bond rotation in this compound, which are crucial for its interaction with enzymes like adenosine kinase.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic properties of molecules with high accuracy. These methods can predict various properties of this compound that are fundamental to its chemical behavior and interaction with biological targets.

Applications of QM calculations for this compound would include:

Charge Distribution: Determining the partial atomic charges across the molecule to understand its electrostatic potential and identify sites prone to forming hydrogen bonds or other electrostatic interactions.

Molecular Orbitals: Calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and electronic transitions.

Reaction Mechanisms: QM methods can be used to model the transition states of enzymatic reactions, helping to understand how nucleoside analogs are processed (e.g., phosphorylated by a kinase) and how they might act as inhibitors.

Spectroscopic Properties: Predicting spectroscopic data, such as NMR chemical shifts, which can aid in the structural confirmation of synthesized analogues. nih.gov

For 7-deazapurine derivatives, QM calculations can elucidate how the replacement of N7 with a carbon atom alters the electron distribution of the purine ring system, influencing its base-pairing and stacking interactions compared to natural purines. nih.gov

QM Property Predicted Information for this compound
Electrostatic Potential Negative potential around N1, N3, and the chloro group, indicating hydrogen bond acceptor sites.
HOMO-LUMO Gap Provides insight into the molecule's chemical stability and reactivity towards enzymatic modification.
Dipole Moment Predicts the overall polarity of the molecule, influencing its solubility and ability to cross cell membranes.
Bond Dissociation Energies Can be used to assess the stability of the glycosidic bond connecting the base to the ribose sugar.

De Novo Design Strategies for Novel 6-Chloro-7-deazapurine Analogues

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a fragment or a scaffold within a target's binding site. The this compound structure serves as an excellent scaffold for designing new, potentially more effective therapeutic agents.

Design strategies for novel analogues often involve:

Scaffold Hopping: Replacing the core 7-deazapurine structure with other heterocyclic systems that maintain the key interaction points but have different physicochemical properties.

Fragment-Based Growth: Using the existing scaffold as a base and computationally "growing" new functional groups from various positions (e.g., the C7 position of the deazapurine ring or the ribose sugar) to explore new interactions within the target's binding site. acs.org

Structure-Based Design: Utilizing the 3D structure of the target protein (e.g., from X-ray crystallography) to design molecules that have optimal shape and chemical complementarity to the active site. This approach has been used to develop potent pyrrolo[2,3-d]pyrimidine-based inhibitors for targets like cyclin-dependent kinases (CDKs). rsc.org

Research has shown that modifications to the pyrrolo[2,3-d]pyrimidine core can lead to inhibitors with diverse biological activities, including antitumor and antiviral effects. nih.govnih.gov For example, synthesizing and testing various halogenated and aryl-substituted derivatives have been part of a strategy to improve potency and selectivity against specific protein kinases. nih.gov

Design Strategy Target Position on Scaffold Example Modification Desired Outcome
Substituent Modification C7 of the deazapurine ringAddition of small alkyl or aryl groupsEnhanced hydrophobic interactions; improved selectivity
Bioisosteric Replacement Chlorine at C6Replace with -CN, -CH3, or other small groupsModulate electronic properties and binding affinity
Sugar Modification 2' or 3' hydroxyls of riboseDeoxygenation or addition of fluorineIncrease metabolic stability; alter conformational preference
Hybrid Design Link scaffold to another pharmacophoreCovalently attach to an endoperoxide moietyCreate a dual-action agent targeting multiple pathways rsc.org

Pharmacophore Modeling and Virtual Screening Approaches (focus on theoretical aspects)

Pharmacophore modeling is a cornerstone of computational drug design that focuses on identifying the essential steric and electronic features required for a molecule to be biologically active. dergipark.org.trmdpi.com A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. mdpi.com

There are two main approaches to generating a pharmacophore model:

Ligand-Based: When the 3D structure of the target is unknown, a model can be created by aligning a set of known active molecules and extracting their common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). nih.gov

Structure-Based: When the target structure is available, a pharmacophore can be derived directly from the key interactions observed between the protein and a bound ligand. mdpi.com This approach precisely maps the features of the binding pocket.

Once a pharmacophore model is developed and validated, it can be used as a 3D query in a virtual screening campaign. nih.gov Large chemical databases containing millions of compounds are computationally filtered to identify molecules that match the pharmacophore model. This process rapidly narrows down the vast chemical space to a manageable number of "hits" that can be acquired and tested experimentally. For this compound, a pharmacophore model could be built based on its known interactions with adenosine kinase. This model would likely include features for a hydrogen bond acceptor (chlorine), a hydrogen bond donor/acceptor (purine ring nitrogens), and several features corresponding to the ribose hydroxyl groups. This model could then be used to discover novel, structurally diverse adenosine kinase inhibitors. nih.gov

Challenges and Future Directions in 6 Chloro 7 Deazapurine Beta D Riboside Research

Elucidating Undiscovered Molecular Targets and Biological Pathways

The primary known molecular target of 6-Chloro-7-deazapurine-beta-D-riboside is adenosine (B11128) kinase (ADK), a crucial enzyme that regulates the intracellular and extracellular concentrations of adenosine by phosphorylating it to adenosine monophosphate (AMP). nih.govwikipedia.org By inhibiting ADK, the compound causes a localized increase in adenosine levels. nih.govnih.gov This elevation in adenosine leads to the activation of P1 adenosine receptors, which in turn modulates various physiological pathways, including those involved in energy homeostasis, inflammation, and neuronal activity. nih.govwikipedia.org

However, the full spectrum of its molecular interactions remains an area of active investigation. A significant challenge is to determine whether the biological effects of this compound are mediated solely through ADK inhibition or if other, currently undiscovered, targets are involved. For the broader class of 7-deazapurine nucleosides, mechanisms can be complex, with some analogues being phosphorylated by cellular kinases into their corresponding nucleotide forms. nih.gov These activated forms can then be incorporated into RNA and DNA, leading to the inhibition of protein synthesis and DNA damage, implicating RNA and DNA polymerases as potential secondary targets. nih.gov For certain cytotoxic 6-hetaryl-7-deazapurine ribonucleosides, the precise mechanism of action is not yet known, highlighting a gap in current knowledge and a key direction for future studies. nih.gov

Future research should focus on comprehensive target deconvolution studies to identify potential off-target interactions. Unraveling these secondary targets and pathways is essential for a complete mechanistic understanding and for anticipating the full biological consequences of the compound's activity.

Developing Advanced Synthetic Routes for Complex Analogues

The synthesis of this compound and its analogues relies on established methods of nucleoside chemistry, but the creation of more complex and structurally diverse derivatives presents ongoing challenges. The foundational 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold offers a versatile platform for modification, particularly at the C6 and C7 positions. nih.gov

Current synthetic strategies often involve a key Vorbrüggen glycosylation step to couple the heterocyclic base with a protected ribose sugar. nih.gov The development of more complex analogues, such as fused polycyclic systems, requires multi-step synthetic sequences. For instance, the synthesis of quinolino-fused 7-deazapurine nucleosides has been achieved through sequences involving Negishi cross-coupling, azidation, and photochemical cyclization. nih.govresearchgate.net Similarly, other advanced analogues have been prepared using Suzuki cross-coupling reactions to introduce aryl groups. researchgate.net

Future directions in synthesis will likely focus on:

Novel Scaffolds: Exploring new cyclization strategies to build diverse and complex fused heterocyclic systems onto the 7-deazapurine core. uochb.cz

Chemoenzymatic Methods: Utilizing enzymes for specific transformations, such as transglycosylation, which can offer high selectivity and avoid the need for extensive protecting group manipulations. nih.gov The comparison between chemical and chemoenzymatic routes will be crucial in optimizing the synthesis of specific analogues. nih.govmdpi.com

A summary of synthetic methods employed for creating complex 7-deazapurine analogues is presented below.

Synthetic Method Application/Purpose Example Reaction
Vorbrüggen Glycosylation Coupling the heterocyclic base to the ribose sugar.Standard method for nucleoside synthesis.
Negishi Cross-Coupling Forming carbon-carbon bonds to build fused ring systems.Coupling of iodoquinoline with zincated pyrimidine. nih.gov
Suzuki Cross-Coupling Introducing aryl or heteroaryl substituents.Used to create 2,6-disubstituted 7-deazapurine ribonucleosides. researchgate.net
Photochemical Cyclization Creating polycyclic aromatic systems from azide (B81097) precursors.Formation of quinolino-fused systems. nih.gov
Chemoenzymatic Synthesis Selective glycosylation reactions.Transglycosylation to form fleximer ribonucleosides. nih.gov

Refining Computational Models for More Accurate Predictions

Computational modeling is an indispensable tool in modern drug discovery, yet its application to this compound and its analogues is still an area ripe for development. While specific docking or quantitative structure-activity relationship (QSAR) studies for this particular compound are not widely published, the principles for modeling kinase inhibitors are well-established.

A primary challenge is achieving predictive accuracy for inhibitor selectivity. nih.gov Adenosine kinase shares structural similarities with other kinases, making it difficult to design inhibitors that are highly specific. Future computational efforts should focus on:

Advanced Docking Simulations: Moving beyond simple binding affinity predictions to incorporate protein dynamics and the role of water networks within the active site, which can be critical for determining selectivity. nih.gov

Predictive Selectivity Models: Developing models that can accurately predict a compound's activity not just against ADK but across a broad panel of kinases. This involves leveraging large-scale historical kinase profiling data to identify subtle structural changes that confer selectivity. nih.gov

Targeting Allosteric Sites: Exploring computational methods to identify and target allosteric sites or specific inactive conformations of ADK, which may offer a route to more selective inhibition. nih.gov

Refining these models will enable more rational, in silico design of next-generation analogues with improved potency and selectivity profiles, thereby reducing the time and cost associated with laboratory screening.

Exploring Novel Applications in Chemical Biology and Biotechnology

Beyond its potential as a therapeutic agent, the unique structure of this compound and its derivatives offers opportunities for the development of novel tools for chemical biology and biotechnology. The 7-deazapurine scaffold, in particular, has been shown to be a promising platform for creating fluorescent probes. nih.gov

A key future direction is the development of this compound and its analogues as:

Fluorescent Probes: Certain fused 7-deazapurine nucleosides exhibit intrinsic fluorescent properties. nih.gov These can be further optimized to create probes for imaging nucleic acids or for use in diagnostic assays. Anisolo-fused 7-deazapurine 2′-deoxyribonucleosides have already been utilized as probes for nucleic acids. nih.gov

Biosensors: The core structure could be functionalized with reporter groups to create biosensors for detecting the activity of ADK or other related enzymes in biological samples.

Target Engagement Tools: By attaching affinity tags or photo-crosslinking groups, analogues of this compound could be used to confirm target engagement in cells and to identify new binding partners, helping to elucidate its full mechanism of action.

These applications would transform the compound from a mere enzyme inhibitor into a versatile tool for studying fundamental biological processes.

Addressing Specificity and Selectivity in Biological Systems

A paramount challenge in the development of any kinase inhibitor is ensuring its specificity and selectivity. While this compound is known to inhibit ADK, its activity against other kinases and enzymes in the cell is not fully characterized. Off-target effects can lead to unexpected biological responses and complicate the interpretation of experimental results.

Significant progress has been shown in achieving selectivity with related compounds. For example, a study on 2-substituted 6-(het)aryl-7-deazapurine ribonucleosides found that they were potent and selective inhibitors of Mycobacterium tuberculosis ADK but not human ADK. nih.gov This demonstrates that high selectivity, even between orthologous enzymes, is achievable through careful structural modification.

Future research must prioritize:

Comprehensive Kinase Profiling: Screening this compound and its key analogues against large panels of human kinases to create a detailed selectivity profile. promega.com This data is crucial for identifying potential off-targets.

Structure-Based Design for Selectivity: Using structural information of ADK and other kinases to rationally design modifications that enhance binding to the intended target while reducing affinity for others. Strategies include targeting unique subpockets or exploiting differences in the flexibility of the enzyme's active site. nih.gov

Cellular Target Validation: Employing cellular assays to confirm that the observed biological effects are a direct result of inhibiting the intended target (ADK) and not due to off-target activities.

Addressing the challenge of selectivity is critical for the potential advancement of this compound class in any application.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, future research must move beyond single-target analysis and embrace systems biology approaches. By integrating 'omics' technologies, researchers can map the global cellular response to the compound's introduction. nih.govmdpi.com

Key systems biology strategies for future investigation include:

Proteomics: Using mass spectrometry-based proteomics to quantify changes in the expression levels of thousands of proteins following treatment with the compound. This can reveal entire pathways that are perturbed by ADK inhibition and downstream adenosine signaling. mdpi.comfrontiersin.org

Metabolomics: Analyzing the global profile of small-molecule metabolites to understand how the compound alters cellular metabolism. nih.gov Given ADK's central role in purine (B94841) metabolism, metabolomics is particularly well-suited to map the ripple effects of its inhibition on nucleotide pools and related pathways. mdpi.comfrontiersin.org

Integrated 'Omics' Analysis: Combining proteomics, metabolomics, and transcriptomics data to build comprehensive network models of the drug's action. nih.gov This integrated approach can uncover unexpected connections between pathways and provide a much deeper understanding of the compound's mechanism of action than any single 'omics' method alone. frontiersin.org

By applying these powerful analytical platforms, the scientific community can construct a more complete and nuanced picture of how this compound functions within a complex biological system.

Q & A

Q. What experimental design frameworks are optimal for studying the synthetic pathways of 6-Chloro-7-Deazapurine-β-D-Riboside?

Answer: Use the PICO framework to structure the problem:

  • Population/Problem : Synthesis of nucleoside analogs.
  • Intervention : Novel catalysts or reaction conditions (e.g., solvent polarity, temperature gradients).
  • Comparison : Traditional methods (e.g., ribosylation under acidic conditions).
  • Outcome : Yield optimization, regioselectivity, and purity.
    Pair this with FINER criteria to evaluate feasibility (e.g., cost of deuterated solvents) and novelty (e.g., enzymatic vs. chemical glycosylation). Pre-experimental designs (e.g., single-factor screening) can identify critical variables before full factorial optimization .

Q. How should researchers characterize the stability of 6-Chloro-7-Deazapurine-β-D-Riboside under varying pH and temperature conditions?

Answer: Adopt a repeated-measures design :

  • Variables : pH (2–10), temperature (4°C–37°C), and time (0–72 hrs).
  • Analytical methods : HPLC-MS for degradation products, NMR for structural integrity.
  • Statistical tools : ANOVA to assess interactions between variables.
    Document all parameters (e.g., buffer composition) to ensure replicability, as emphasized in peer-reviewed methodology guidelines .

Q. What are the best practices for validating the biological activity of 6-Chloro-7-Deazapurine-β-D-Riboside in enzyme inhibition assays?

Answer:

  • Dose-response curves : Test 5–7 concentrations in triplicate to calculate IC₅₀ values.
  • Controls : Include positive (known inhibitors) and negative (solvent-only) controls.
  • Assay validation : Use Z-factor analysis to confirm robustness.
    For conflicting results (e.g., activity in vitro but not in cellulo), repeat assays with fresh compound batches and verify cellular uptake via LC-MS .

Advanced Research Questions

Q. How can multi-variable optimization improve the yield of 6-Chloro-7-Deazapurine-β-D-Riboside in scaled-up syntheses?

Answer: Apply orthogonal design (e.g., Taguchi methods) to reduce experimental runs:

  • Key factors : Catalyst loading, reaction time, solvent polarity.
  • Response surface methodology (RSM) : Model non-linear interactions.
    For reactor design, integrate computational fluid dynamics (CFD) to predict mixing efficiency and heat transfer in continuous-flow systems .

Q. What statistical approaches resolve contradictions in structure-activity relationship (SAR) data for 7-deazapurine analogs?

Answer:

  • Meta-analysis : Pool data from independent studies (e.g., IC₅₀ values, binding affinities).
  • Multivariate regression : Identify confounding variables (e.g., logP, steric bulk).
  • Bayesian inference : Quantify uncertainty in SAR models.
    For irreproducible results, audit experimental conditions (e.g., trace metal contamination in buffers) .

Q. How can AI-driven tools predict the metabolic fate of 6-Chloro-7-Deazapurine-β-D-Riboside in preclinical models?

Answer:

  • Training data : Curate datasets from analogous nucleosides (e.g., hydrolysis rates, cytochrome P450 interactions).
  • COMSOL Multiphysics integration : Simulate diffusion across lipid bilayers.
  • Validation : Compare AI predictions with in vivo pharmacokinetic studies.
    Prioritize open-source platforms (e.g., RDKit) for transparency .

Q. What experimental strategies elucidate the mechanistic role of the 7-deaza modification in riboside analogs?

Answer:

  • Isotopic labeling : Use ¹³C/¹⁵N-labeled compounds in NMR to track bond cleavage.
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs.
  • Computational docking : Map interactions with target enzymes (e.g., purine nucleoside phosphorylase).
    Triangulate data from crystallography (e.g., X-ray diffraction) and mutagenesis studies .

Methodological Considerations

  • Replicability : Archive raw spectra (NMR, MS) in public repositories (e.g., Zenodo) with detailed metadata .
  • Ethical alignment : Avoid dual-use risks (e.g., antiviral research repurposed for bioweapons) by adhering to FINER criteria .
  • Interdisciplinary collaboration : Engage statisticians early to optimize DOE and avoid Type I/II errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.